3-Fluoro-5-nitrobenzonitrile

Description

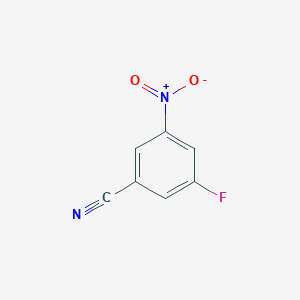

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDTRGEVKDJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374629 | |

| Record name | 3-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110882-60-5 | |

| Record name | 3-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-5-nitrobenzonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group. Its chemical structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional groups offers multiple reaction sites, allowing for diverse chemical modifications and the construction of complex molecular architectures. The incorporation of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-5-nitrobenzonitrile, along with generalized experimental protocols and a discussion of its chemical reactivity.

Core Physical and Chemical Properties

The physical and chemical properties of 3-Fluoro-5-nitrobenzonitrile are summarized in the tables below. It is important to note that multiple CAS numbers (112852-80-3 and 110882-60-5) are associated with this compound in various chemical databases.[2][3][4]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FN₂O₂ | [2] |

| Molecular Weight | 166.11 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 62 - 66 °C | [2] |

| Boiling Point | 257.6 °C at 760 mmHg | [2] |

| Density | 1.44 g/cm³ | [2] |

| Flash Point | 109.6 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 112852-80-3, 110882-60-5 | [2][3][4] |

| Chemical Formula | C₇H₃FN₂O₂ | [2] |

Experimental Protocols

General Synthesis Protocol: Nitration of 3-Fluorobenzonitrile

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.

Materials:

-

3-Fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 10-20 °C.[5]

-

After the addition is complete, allow the reaction to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

The resulting precipitate, crude 3-Fluoro-5-nitrobenzonitrile, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

For further purification, the product can be dissolved in dichloromethane, washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

General Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude 3-Fluoro-5-nitrobenzonitrile in a minimum amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

-

Hot-filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

General Analytical Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the structure of the compound. While specific spectral data for 3-Fluoro-5-nitrobenzonitrile is not provided in the search results, related compounds show predictable shifts that can be used for structural elucidation.[6][7][8][9]

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic vibrational frequencies of the functional groups, such as the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), and C-F stretch.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 166.[10]

-

Gas Chromatography (GC): GC can be used to determine the purity of the synthesized compound.

Chemical Reactivity and Applications

3-Fluoro-5-nitrobenzonitrile is a versatile chemical intermediate due to the reactivity of its three functional groups.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a key transformation for introducing a nucleophilic site for further derivatization in the synthesis of pharmaceuticals.

-

Fluorine Atom: The fluorine atom can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions, although this is less facile than in cases where the fluorine is ortho or para to a strong electron-withdrawing group. The presence of fluorine in the final molecule can enhance its pharmacological properties.[1]

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

These reactive sites make 3-Fluoro-5-nitrobenzonitrile a useful starting material for creating a variety of more complex molecules, particularly heterocyclic compounds that are common scaffolds in drug discovery.

Visualizations

Logical Workflow: Potential Synthetic Pathway

The following diagram illustrates a potential synthetic route to 3-Fluoro-5-nitrobenzonitrile, highlighting key transformations of functional groups that are common in organic synthesis.

Caption: A potential synthetic and reaction pathway for 3-Fluoro-5-nitrobenzonitrile.

Conclusion

3-Fluoro-5-nitrobenzonitrile is a key chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its well-defined physical properties and the versatile reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds. While detailed, peer-reviewed experimental protocols are not widely published, its synthesis and purification can be achieved through established organic chemistry methodologies. This guide provides a foundational understanding of this compound for researchers and developers working on the cutting edge of chemical synthesis.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 3-Fluoro-5-Nitrobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]

- 3. 110882-60-5|3-Fluoro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 3-FLUORO-5-NITROBENZONITRILE CAS#: 110882-60-5 [m.chemicalbook.com]

- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]

- 9. 2,4-DIFLUORO-5-NITROBENZONITRILE(67152-20-9) 1H NMR [m.chemicalbook.com]

- 10. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-5-nitrobenzonitrile CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, and includes a hypothetical, yet plausible, experimental protocol for its synthesis and analysis based on established chemical principles for similar compounds.

Core Chemical Identity

CAS Number: 110882-60-5

Molecular Formula: C₇H₃FN₂O₂

Molecular Weight: 166.11 g/mol

IUPAC Name: 3-Fluoro-5-nitrobenzonitrile

Synonyms: 3-Cyano-5-fluoronitrobenzene

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Fluoro-5-nitrobenzonitrile is presented in the table below. These values are compiled from various sources and may exhibit slight variations.

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Melting Point | 62 - 66 °C | [1] |

| Boiling Point | 257.6 °C at 760 mmHg | [1] |

| Density | 1.44 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform. | [1] |

| Flash Point | 109.6 °C | [1] |

Molecular Structure

The molecular structure of 3-Fluoro-5-nitrobenzonitrile features a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group at positions 3, 5, and 1, respectively.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, methodologies for the synthesis and analysis of 3-Fluoro-5-nitrobenzonitrile, constructed from established chemical literature for analogous compounds.

Synthesis of 3-Fluoro-5-nitrobenzonitrile via Nitration of 3-Fluorobenzonitrile

This protocol describes a potential method for the synthesis of 3-Fluoro-5-nitrobenzonitrile.

Materials:

-

3-Fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, slowly add 5.0 g of 3-Fluorobenzonitrile dropwise over a period of 30 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A precipitate should form.

-

Isolation and Neutralization: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with deionized water.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude 3-Fluoro-5-nitrobenzonitrile by recrystallization from ethanol to yield a yellow crystalline solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a hypothetical HPLC method for assessing the purity of synthesized 3-Fluoro-5-nitrobenzonitrile.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the 3-Fluoro-5-nitrobenzonitrile sample in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.

Disclaimer

The experimental protocols provided in this guide are hypothetical and based on established chemical principles for similar compounds. These procedures have not been validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate personal protective equipment and in accordance with institutional safety guidelines.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. Due to the absence of a directly published, detailed experimental protocol for this specific molecule, this document outlines the most chemically sound and feasible synthetic routes based on established and analogous reactions in organic chemistry. The information herein is compiled from a comprehensive review of chemical literature, including patents and academic publications on related compounds.

Executive Summary

3-Fluoro-5-nitrobenzonitrile is a valuable building block in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. This guide explores two principal synthetic strategies:

-

Pathway 1: Nucleophilic Aromatic Substitution (SNA r) commencing with a di-substituted nitroaromatic precursor.

-

Pathway 2: A Multi-Step Synthesis originating from a substituted aniline, employing classical aromatic transformations.

This document provides detailed, representative experimental protocols for each key transformation, summarizes quantitative data from analogous reactions in structured tables, and includes visualizations of the synthetic workflows to facilitate a deeper understanding for research and development purposes.

Pathway 1: Nucleophilic Aromatic Substitution (SNA r)

This pathway is predicated on the reaction of a di-halogenated and nitro-activated benzene ring with a cyanide nucleophile. The most logical precursor for this route is 3,5-difluoronitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, enabling the displacement of one of the fluorine atoms by a cyanide ion.

Experimental Workflow: Pathway 1

Caption: Workflow for SNAr synthesis of 3-Fluoro-5-nitrobenzonitrile.

Representative Experimental Protocol: Cyanation of 3,5-Difluoronitrobenzene

-

Materials:

-

3,5-Difluoronitrobenzene

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,5-difluoronitrobenzene (1.0 eq) in anhydrous DMSO or DMF.

-

Carefully add finely powdered sodium cyanide (1.1 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring to ensure the consumption of the starting material while minimizing side product formation.

-

Maintain the reaction at this temperature for 4-12 hours, or until TLC indicates the reaction is complete.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

-

Quantitative Data for Analogous SNAr Reactions

The following table summarizes yields for similar nucleophilic aromatic substitution reactions on fluorinated nitroaromatic compounds.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | N/A | N/A | N/A | High | [1][2] |

| 2,4-Dichloronitrobenzene | Potassium Fluoride | DMF | N/A | 4 | High | [N/A] |

| 3,4-Difluoronitrobenzene | Morpholine | N/A | N/A | N/A | High | [3] |

Pathway 2: Multi-Step Synthesis from a Substituted Aniline

This pathway offers a versatile approach starting from a substituted aniline. A highly plausible route involves the conversion of 3-amino-5-fluorobenzonitrile to the target molecule via diazotization and a subsequent reaction to introduce the nitro group. However, a more common and well-documented transformation sequence found in patents for analogous compounds involves the conversion of an amino group to a bromo group via a Sandmeyer reaction, followed by a cyanation reaction.

Experimental Workflow: Pathway 2 (via Bromination and Cyanation)

Caption: Workflow for multi-step synthesis of 3-Fluoro-5-nitrobenzonitrile.

Representative Experimental Protocols

Step 1: Nitration of 3-Bromo-5-fluoroaniline

-

Materials:

-

3-Bromo-5-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 3-bromo-5-fluoroaniline to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated product.

-

Step 2: Sandmeyer Reaction (Deamination)

-

Materials:

-

Nitrated aniline from Step 1

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr)

-

Copper(I) Bromide (CuBr)

-

-

Procedure:

-

Suspend the nitrated aniline in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

-

Step 3: Cyanation of 3-Bromo-5-fluoronitrobenzene

-

Materials:

-

3-Bromo-5-fluoronitrobenzene

-

Copper(I) Cyanide (CuCN) or Sodium Cyanide with a Palladium catalyst

-

High-boiling polar aprotic solvent (e.g., DMF, NMP)

-

-

Procedure (Rosenmund-von Braun type):

-

Combine 3-bromo-5-fluoronitrobenzene and copper(I) cyanide (1.2-1.5 eq) in a flask with a high-boiling solvent like DMF or NMP.

-

Heat the mixture to reflux (typically 150-200 °C) for several hours. Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by distillation, crystallization, or chromatography.

-

Quantitative Data for Analogous Multi-Step Reactions

The table below provides yield data for reactions analogous to the steps described in Pathway 2.

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Nitration | 3-Nitrobenzotrifluoride | 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione, H₂SO₄ | Dichloromethane | 89.6 | [4] |

| Sandmeyer (Bromination) | 2,4-difluoro-6-nitroaniline | NaNO₂, HBr, CuBr | Water | N/A | [N/A] |

| Cyanation (from Bromo) | 3-fluoro-4-methyl bromobenzene trifluoride | Metal Cyanides | NMP, DMSO, or DMF | High | [5] |

Conclusion

The synthesis of 3-Fluoro-5-nitrobenzonitrile can be approached through at least two robust synthetic pathways. The choice of pathway will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Nucleophilic Aromatic Substitution pathway offers a more direct route, provided that 3,5-difluoronitrobenzene is readily accessible. The multi-step synthesis from a substituted aniline provides greater flexibility in terms of starting materials but involves more synthetic transformations. The representative protocols and data from analogous reactions provided in this guide offer a solid foundation for the development of a specific and optimized synthesis of 3-Fluoro-5-nitrobenzonitrile in a laboratory or industrial setting. Further process optimization and safety assessments are recommended before scaling up any of these proposed synthetic routes.

References

- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. vapourtec.com [vapourtec.com]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 3-Fluoro-5-nitrobenzonitrile

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of 3-Fluoro-5-nitrobenzonitrile (CAS No. 110882-60-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, derived from standard laboratory practices for similar aromatic compounds, are provided to guide researchers in acquiring and interpreting spectral data. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

3-Fluoro-5-nitrobenzonitrile is an aromatic compound featuring three key functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a fluorine atom (-F) substituted on the benzene ring. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic methods. This guide outlines the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, provides detailed experimental protocols for obtaining such data, and illustrates the logical workflow of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Fluoro-5-nitrobenzonitrile. These predictions are based on the analysis of its chemical structure and established spectroscopic principles for aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.6 | Triplet | 1H | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | Ar-H (H-4) |

| ~8.4 | Triplet | 1H | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | Ar-H (H-6) |

| ~8.2 | Triplet of Triplets | 1H | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | Ar-H (H-2) |

Solvent: CDCl₃ or DMSO-d₆, Reference: TMS at 0.00 ppm. Note: Aryl protons on a substituted benzene ring typically appear in the 6.5-8.5 ppm range.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~163 (doublet, ¹J(C-F) ≈ 250 Hz) | C-F (C-3) |

| ~149 (singlet) | C-NO₂ (C-5) |

| ~135 (doublet, ³J(C-F) ≈ 8 Hz) | C-H (C-4) |

| ~130 (doublet, ³J(C-F) ≈ 8 Hz) | C-H (C-6) |

| ~120 (doublet, ²J(C-F) ≈ 20 Hz) | C-H (C-2) |

| ~116 (singlet) | C-CN (C-1) |

| ~115 (doublet, ⁴J(C-F) ≈ 3 Hz) | -C≡N |

Solvent: CDCl₃ or DMSO-d₆. Note: Carbons in aromatic rings typically absorb in the 120-150 ppm range.[3]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -110 | Triplet of Triplets | Ar-F |

Reference: CFCl₃ at 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretch |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O stretch of NO₂ |

| ~1250 | Strong | C-F stretch |

| ~900-675 | Strong | C-H out-of-plane ("oop") bending |

Sample Preparation: KBr pellet or thin solid film.

Table 5: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 166 | ~100 | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M - NO]⁺ |

| 120 | Moderate | [M - NO₂]⁺ |

| 93 | Low | [M - NO₂ - HCN]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Fluoro-5-nitrobenzonitrile.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.[4]

-

¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A higher sample concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

¹⁹F NMR: A one-pulse experiment is used, with a spectral width appropriate for fluorine chemical shifts.

-

3.2. FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[5]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[5]

-

Gently mix the sample and KBr to ensure a homogeneous mixture. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6]

-

Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder.

-

An infrared beam is passed through the sample, and the transmitted light is detected. The resulting interferogram is converted to a spectrum using a Fourier Transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

3.3. Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

A small amount of the pure, solid sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.

-

-

Ionization:

-

The sample is vaporized by heating in a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which may then undergo fragmentation.[10][11]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

-

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of complementary data from NMR, IR, and MS.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. shimadzu.com [shimadzu.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of 3-Fluoro-5-nitrobenzonitrile: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth analysis of the solubility and stability of 3-Fluoro-5-nitrobenzonitrile (CAS No. 112852-80-3), a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's behavior in common laboratory solvents, outlines robust experimental protocols for its characterization, and presents a comparative analysis with its structural isomer, 2-Fluoro-5-nitrobenzonitrile, to address the current scarcity of specific quantitative data.

Introduction

3-Fluoro-5-nitrobenzonitrile is an aromatic compound featuring a nitrile, a nitro group, and a fluorine atom, which impart a unique electronic and steric profile. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This guide addresses the current knowledge gap by providing both available data and the methodologies required to generate further quantitative insights.

It is critical to note the distinction between 3-Fluoro-5-nitrobenzonitrile (CAS: 112852-80-3) and its more extensively documented isomer, 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3). While data for the 2-fluoro isomer is presented for illustrative purposes, researchers should exercise caution and determine the specific properties of the 3-fluoro isomer experimentally.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Fluoro-5-nitrobenzonitrile is presented below, with comparative data for its 2-fluoro isomer.

| Property | 3-Fluoro-5-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile |

| CAS Number | 112852-80-3[1] | 17417-09-3[2][3] |

| Molecular Formula | C₇H₃FN₂O₂[1] | C₇H₃FN₂O₂[3] |

| Molecular Weight | 166.11 g/mol [1] | 166.11 g/mol [3] |

| Appearance | Yellow solid[1] | White to light yellow crystal powder[3] |

| Melting Point | 62 - 66 °C[1] | 76 - 80 °C[2][3] |

| Boiling Point | 257.6 °C at 760 mmHg[1] | 94 °C at 0.5 mmHg[3] |

| Density | 1.44 g/cm³[1] | 1.41 g/cm³[3] |

Solubility Profile

Qualitative Solubility of 3-Fluoro-5-nitrobenzonitrile

-

Water: Insoluble.[1]

-

Organic Solvents: Soluble in common organic solvents such as dichloromethane and chloroform.[1]

Given its chemical structure—a polar aromatic system with hydrogen bond acceptors (nitro and nitrile groups) but no donors—it is anticipated to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents.

Illustrative Solubility of 2-Fluoro-5-nitrobenzonitrile

For comparative purposes, the isomer 2-Fluoro-5-nitrobenzonitrile is also reported to be insoluble in water.[2][3]

The following table provides a list of common laboratory solvents in which the solubility of 3-Fluoro-5-nitrobenzonitrile should be experimentally determined.

| Solvent Class | Examples | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low in water, likely higher in alcohols |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO, THF | Likely moderate to high |

| Nonpolar/Slightly Polar | Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexanes | Moderate in chlorinated solvents, lower in hydrocarbons |

Stability Profile

General Stability and Storage

Proper storage is crucial to maintain the integrity of 3-Fluoro-5-nitrobenzonitrile.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[1]

-

Container: Keep in a tightly sealed container to prevent exposure to moisture and air, which may lead to chemical degradation.[1]

-

Incompatibilities: Avoid strong acids and bases, as these may catalyze degradation reactions.[1]

Potential Degradation Pathways

While specific degradation pathways for 3-Fluoro-5-nitrobenzonitrile have not been documented, compounds with nitro and nitrile groups on an aromatic ring can be susceptible to certain reactions:

-

Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, may be susceptible to substitution by strong nucleophiles.

-

Reduction: The nitro group can be reduced to an amine under various reducing conditions.

A logical workflow for assessing the stability of a compound like 3-Fluoro-5-nitrobenzonitrile is depicted below.

Caption: Workflow for Chemical Stability Assessment.

Experimental Protocols

To empower researchers to generate precise data, the following are detailed, generalized protocols for determining solubility and stability.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation concentration of a compound in a solvent at equilibrium.

Materials:

-

3-Fluoro-5-nitrobenzonitrile

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer and/or shaker incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pipettes

Procedure:

-

Preparation: Add an excess amount of 3-Fluoro-5-nitrobenzonitrile to a vial (e.g., 2-5 mg). The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve of known concentrations to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

The workflow for this experimental protocol is visualized below.

Caption: Protocol for Equilibrium Solubility Determination.

Protocol for Solution Stability Assessment (Forced Degradation)

This protocol helps to identify potential degradation pathways under stress conditions.

Materials:

-

Stock solution of 3-Fluoro-5-nitrobenzonitrile of known concentration (e.g., 1 mg/mL in acetonitrile)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a stability-indicating method

-

pH meter

-

Thermostatic oven and photostability chamber

Procedure:

-

Sample Preparation: For each condition (acidic, basic, oxidative, thermal, photolytic), prepare test samples by diluting the stock solution with the respective stressor solution. Prepare a control sample diluted with the initial solvent.

-

Stress Application:

-

Acidic/Basic Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store a sample of the stock solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a sample to light conditions as specified by ICH Q1B guidelines.

-

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all potential degradation products).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the remaining parent compound and identify the formation of any major degradation products.

Conclusion

While quantitative data on the solubility and stability of 3-Fluoro-5-nitrobenzonitrile remains limited, this guide provides a comprehensive framework for its characterization. The qualitative data indicates insolubility in water and solubility in chlorinated solvents, with a need for careful storage away from strong acids, bases, and moisture. By employing the detailed experimental protocols provided, researchers can generate the specific, high-quality data required to confidently advance their research and development objectives. The provided workflows and comparative data for the 2-fluoro isomer serve as valuable tools in this endeavor.

References

An In-depth Technical Guide to Key Reactions of 3-Fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key chemical reactions utilizing 3-Fluoro-5-nitrobenzonitrile as a versatile starting material. This fluorinated benzonitrile derivative is a valuable building block in medicinal chemistry and materials science due to the strategic positioning of its functional groups, which allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening pathways to further functionalization. Additionally, the carbon-fluorine bond can participate in various palladium-catalyzed cross-coupling reactions.

Core Reactions and Methodologies

This guide will focus on three primary classes of reactions involving 3-Fluoro-5-nitrobenzonitrile:

-

Nucleophilic Aromatic Substitution (SNAI) : The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, facilitated by the activating nitro and cyano groups. This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles.

-

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, providing a key intermediate, 3-amino-5-fluorobenzonitrile, which is a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions : The aryl fluoride bond can be utilized in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions to form new carbon-carbon bonds, enabling the synthesis of biaryls and other extended conjugated systems.

Data Presentation

The following tables summarize quantitative data for the key reactions discussed in this guide.

Table 1: Nucleophilic Aromatic Substitution of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (A Model System for 3-Fluoro-5-nitrobenzonitrile)[1][2]

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methanol | KOH | Methanol | 80 | 0.5 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| Isopropanol | NaH | Isopropanol | Room Temp. | 6 | 3-Isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |

| Propargyl alcohol | NaH | THF | Room Temp. | 2 | 3-(Prop-2-yn-1-yloxy)-5-nitro-1-(pentafluorosulfanyl)benzene | 70 |

| Phenol | K₂CO₃ | DMF | 80 | 3 | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| Thiophenol | K₂CO₃ | DMF | 90 | 3 | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |

Table 2: Reduction of Isomeric and Related Nitrobenzonitriles

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 2-Fluoro-5-nitrobenzonitrile | SnCl₂·2H₂O | Ethyl acetate | Reflux, 1.5 h | 5-Amino-2-fluorobenzonitrile | ~88% (calculated from reported masses) |

| Aromatic Nitro Compounds | Fe powder, NH₄Cl | Ethanol/Water | 70 °C, 1 h | Corresponding Aniline | Not specified |

| Aromatic Nitro Compounds | Fe powder, Acetic Acid | Ethanol | 100 °C, 2 h | Corresponding Aniline | Not specified |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous)

This protocol is adapted from the reaction of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with piperidine and can be considered a starting point for the reaction with 3-Fluoro-5-nitrobenzonitrile.[1]

Materials:

-

3-Fluoro-5-nitrobenzonitrile (1 equivalent)

-

Piperidine (3 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 3-Fluoro-5-nitrobenzonitrile in anhydrous DMF, add potassium carbonate and piperidine.

-

Heat the reaction mixture to 85 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride Dihydrate

This protocol is adapted from the reduction of the isomeric 2-fluoro-5-nitrobenzonitrile.

Materials:

-

3-Fluoro-5-nitrobenzonitrile (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 10-15 equivalents)

-

Ethyl acetate

Procedure:

-

To a solution of 3-Fluoro-5-nitrobenzonitrile in ethyl acetate, add stannous chloride dihydrate.

-

Bring the mixture to reflux for 1.5 hours.

-

Cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Wash the combined organic phases with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-5-fluorobenzonitrile.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction and would require optimization for 3-Fluoro-5-nitrobenzonitrile.

Materials:

-

3-Fluoro-5-nitrobenzonitrile (1 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/water mixture, Toluene)

Procedure:

-

In a reaction vessel, combine 3-Fluoro-5-nitrobenzonitrile, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Nucleophilic Aromatic Substitution Workflow

Caption: General workflow for the nucleophilic aromatic substitution of 3-Fluoro-5-nitrobenzonitrile.

Reduction of Nitro Group Experimental Workflow

Caption: Experimental workflow for the reduction of the nitro group of 3-Fluoro-5-nitrobenzonitrile.

Palladium-Catalyzed Cross-Coupling Logical Pathway

References

3-Fluoro-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzonitrile, identified by its CAS number 110882-60-5, is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis.[1] Its trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom meta-disposed on a benzene ring, offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into other functionalities, and the nitrile group offers further synthetic handles.

While specific literature on the reactions of 3-fluoro-5-nitrobenzonitrile is not as extensive as for its 2-fluoro and 4-fluoro isomers, its reactivity can be reliably predicted based on well-established principles of physical organic chemistry and by analogy to closely related molecules. This guide will provide a comprehensive overview of the expected reactivity of 3-fluoro-5-nitrobenzonitrile, supported by data from analogous compounds, to showcase its utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-fluoro-5-nitrobenzonitrile, along with its common isomers for comparison, are summarized below. The distinct substitution patterns of these isomers lead to differences in their physical properties and reactivity.

| Property | 3-Fluoro-5-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |

| CAS Number | 110882-60-5[1] | 17417-09-3[2] | 1009-35-4 |

| Molecular Formula | C₇H₃FN₂O₂[1] | C₇H₃FN₂O₂[2] | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol [1] | 166.11 g/mol [2] | 166.11 g/mol |

| Appearance | White to off-white powder | White to off-white powder[3] | - |

| Melting Point | - | 76-80 °C[4] | - |

| Boiling Point | - | - | - |

| Purity | min 97%[1] | >98%[3] | - |

Note: Data for 3-Fluoro-5-nitrobenzonitrile is limited. Data for isomers is provided for comparison.

Core Synthetic Transformations

The unique arrangement of functional groups in 3-fluoro-5-nitrobenzonitrile allows for a range of selective chemical transformations. The primary reaction pathways involve nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 3-fluoro-5-nitrobenzonitrile is activated towards nucleophilic attack by the strong electron-withdrawing effects of the meta-positioned nitro and nitrile groups. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. This reaction is a powerful tool for introducing diverse substituents onto the aromatic ring.

A closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo SNAr reactions with various nucleophiles, providing a good model for the expected reactivity of 3-fluoro-5-nitrobenzonitrile.[5][6][7] For instance, reactions with oxygen, sulfur, and nitrogen nucleophiles proceed to give the corresponding substituted products.[5][6][7]

The general workflow for a typical SNAr reaction is depicted below:

Reduction of the Nitro Group

The nitro group of 3-fluoro-5-nitrobenzonitrile can be selectively reduced to an amino group, a key functional group for further synthetic elaborations, such as amide bond formation or the construction of heterocyclic rings. Common reagents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. The resulting 3-amino-5-fluorobenzonitrile is a valuable intermediate in its own right.

The transformation of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, which can be strategically employed in multi-step syntheses.

A logical pathway for the utilization of 3-fluoro-5-nitrobenzonitrile as a building block for heterocyclic synthesis is outlined below. This involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.

Representative Experimental Protocols

While specific experimental procedures for 3-fluoro-5-nitrobenzonitrile are scarce in the literature, the following protocols for analogous transformations provide a reliable guide for its use in synthesis.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous Reaction)

This protocol is adapted from the reaction of 2-fluoro-5-nitrobenzonitrile with amines.

Materials:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

Amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add the desired amine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This is a standard and reliable method for the reduction of aromatic nitro groups.

Materials:

-

Aryl nitro compound (e.g., 3-substituted-5-nitrobenzonitrile) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl) (for reactions in EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aryl nitro compound in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate to the solution. If using ethyl acetate, add concentrated HCl and heat to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Summary and Outlook

3-Fluoro-5-nitrobenzonitrile is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, primarily nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group. These reactions provide access to a wide array of substituted aromatic intermediates that are valuable in the synthesis of pharmaceuticals, agrochemicals, and novel materials. While detailed studies on this specific isomer are limited, its reactivity can be confidently predicted from its isomers and other analogous compounds. For researchers and professionals in drug development, 3-fluoro-5-nitrobenzonitrile represents a valuable addition to the synthetic chemist's toolbox for the construction of complex molecular architectures.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 3-Fluoro-5-nitrobenzonitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. 3-Fluoro-5-nitrobenzonitrile, a substituted aromatic nitrile, has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a nucleophilic substitution-susceptible fluorine atom, a reducible nitro group, and a versatile nitrile moiety—offer a trifecta of reactive sites for molecular elaboration. This technical guide provides a comprehensive overview of the potential applications of 3-Fluoro-5-nitrobenzonitrile, focusing on its utility in the synthesis of kinase inhibitors and imaging agents, supported by experimental protocols and quantitative data.

Physicochemical Properties of 3-Fluoro-5-nitrobenzonitrile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in complex synthetic pathways. 3-Fluoro-5-nitrobenzonitrile is a solid at room temperature with a melting point in the range of 62-66 °C.[1] Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol [1] |

| Appearance | Yellow solid[1] |

| Melting Point | 62 - 66 °C[1] |

| Boiling Point | 257.6 °C at 760 mmHg[1] |

| Density | 1.44 g/cm³[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents.[1] |

| CAS Number | 112852-80-3[1] |

Core Applications in Medicinal Chemistry

The reactivity of 3-Fluoro-5-nitrobenzonitrile and its isomers has been harnessed to create scaffolds for potent and selective therapeutic agents and diagnostic tools. Two prominent areas of application are the development of kinase inhibitors for oncology and PET radiotracers for neuroimaging.

Synthesis of Kinase Inhibitor Scaffolds

While direct applications of 3-Fluoro-5-nitrobenzonitrile are not extensively documented in publicly available literature, its close isomer, 2-Fluoro-5-nitrobenzonitrile, serves as an excellent proxy to demonstrate the synthetic utility of fluoronitrobenzo-nitriles in generating privileged scaffolds for kinase inhibitor development. The resulting 3-aminobenzo[b]thiophene core is a key intermediate in the synthesis of inhibitors for several important kinase targets, including LIMK1, MK2, and PIM kinases.[2][3]

A highly efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate.[2][3] This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields.

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate [2]

-

Reaction Setup: In a microwave process vial, combine 2-Fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous dimethyl sulfoxide (DMSO) to achieve a 2 M concentration of the benzonitrile.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130 °C. The reaction progress should be monitored, with typical reaction times being short.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the desired methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate.

The 3-aminobenzo[b]thiophene scaffold is a precursor to potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in tumorigenesis.[2] One such inhibitor, a benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivative, has demonstrated nanomolar potency against all three PIM kinase isoforms.

Quantitative Data: PIM Kinase Inhibitor Activity [4]

| Compound | Target Kinase | Kᵢ (nM) |

| 14j | PIM1 | 2 |

| PIM2 | 3 | |

| PIM3 | 0.5 |

Compound 14j is a derivative of the benzo[2][3]thieno[3,2-d]pyrimidin-4-one scaffold.

The development of such potent inhibitors highlights the value of the 3-aminobenzo[b]thiophene scaffold in accessing biologically relevant chemical space. The subsequent synthetic steps to build the final inhibitor would typically involve cyclization and further functionalization of the amino and ester groups of the scaffold.

PIM kinases (PIM1, PIM2, and PIM3) are proto-oncogenic serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM kinases can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Development of PET Radiotracers for mGluR5 Imaging

Fluoronitrobenzo-nitriles are also valuable precursors in the synthesis of Positron Emission Tomography (PET) radiotracers. A notable example is the development of [¹⁸F]FPEB (3-[¹⁸F]Fluoro-5-(2-pyridinylethynyl)benzonitrile), a highly specific and selective radiotracer for the metabotropic glutamate receptor 5 (mGluR5).[5][6] This receptor is implicated in various neurological and psychiatric disorders.

The non-radioactive precursor for [¹⁸F]FPEB can be synthesized from a brominated fluorobenzonitrile derivative via a Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 3-Fluoro-5-(2-pyridinylethynyl)benzonitrile [5]

-

Reaction Setup: To a solution of 3-bromo-5-fluorobenzonitrile (1.0 equiv.) and 2-ethynylpyridine (1.2 equiv.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalysts, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 3-fluoro-5-(2-pyridinylethynyl)benzonitrile.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for modulating synaptic plasticity and neuronal excitability.

Biological Evaluation Protocols

The biological activity of compounds derived from 3-Fluoro-5-nitrobenzonitrile can be assessed using a variety of in vitro assays.

Kinase Inhibition Assay

To determine the potency of synthesized compounds as kinase inhibitors, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: General Kinase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines, the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay [1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

3-Fluoro-5-nitrobenzonitrile and its isomers are valuable and versatile starting materials in medicinal chemistry. Their utility has been demonstrated in the synthesis of complex heterocyclic scaffolds that are central to the development of potent kinase inhibitors for cancer therapy and in the creation of highly specific PET radiotracers for neuroimaging. The strategic incorporation of the fluoronitrobenzo-nitrile moiety provides a robust platform for generating diverse libraries of bioactive molecules. The experimental protocols and data presented in this guide underscore the significant potential of this scaffold in advancing the frontiers of drug discovery and molecular imaging. Further exploration of the chemical space accessible from 3-Fluoro-5-nitrobenzonitrile is warranted and holds promise for the identification of novel therapeutic and diagnostic agents.

References

- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Utility of 3-Fluoro-5-nitrobenzonitrile: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis and applications of the versatile chemical intermediate, 3-Fluoro-5-nitrobenzonitrile. This document outlines a plausible synthetic pathway, detailed experimental protocols, and explores its significant role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction

3-Fluoro-5-nitrobenzonitrile (CAS No. 112852-80-3) is a halogenated and nitrated aromatic nitrile that has garnered significant interest as a building block in medicinal chemistry. Its unique trifunctional substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety, provides multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic substitution, while the fluorine atom can enhance the pharmacological properties of the final active pharmaceutical ingredient (API). The nitro group can also be readily reduced to an amine, offering a key functional handle for further derivatization.

Synthesis of 3-Fluoro-5-nitrobenzonitrile

A primary and efficient method for the synthesis of 3-Fluoro-5-nitrobenzonitrile is the electrophilic nitration of 3-fluorobenzonitrile. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

Physicochemical Properties

| Property | Value |

| CAS Number | 112852-80-3 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

| Appearance | Yellow solid |

| Melting Point | 62-66 °C |

Experimental Protocol: Nitration of 3-Fluorobenzonitrile

This protocol is a representative procedure based on established methods for the nitration of analogous fluorinated aromatic compounds.

Materials:

-

3-Fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature at 0°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Fluoro-5-nitrobenzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a yellow crystalline solid.

Expected Yield: 70-85%

Applications in Medicinal Chemistry: A Gateway to Janus Kinase (JAK) Inhibitors

3-Fluoro-5-nitrobenzonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, most notably Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1][2]

The JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade by competing with ATP for the kinase domain of JAKs, thereby modulating the immune response.

Synthetic Workflow: From 3-Fluoro-5-nitrobenzonitrile to a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Core